1-Bromo-2,3-bis(bromomethyl)benzene
Overview
Description
“1-Bromo-2,3-bis(bromomethyl)benzene” is a chemical compound with the molecular formula C7H6Br2 . It has a molecular weight of 249.931 . The IUPAC Standard InChI is InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “this compound” often involves a sequence of reactions where the order of reactions is critical to the success of the overall scheme . The introduction of a new substituent is strongly affected by the directing effects of other substituents . A procedure for synthesizing a similar compound involves refluxing a mixture of the compound and potassium hydrogen carbonate in acetonitrile.
Molecular Structure Analysis
The structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
“this compound” has a density of 2.1±0.1 g/cm3, a boiling point of 332.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 59.2±0.3 cm3 .
Scientific Research Applications
1. Complexing Agent in Nickel Determination
1-Bromo-2,3-bis(bromomethyl)benzene, through its derivatives, has been utilized in the determination of ultra-trace concentrations of nickel. Specifically, its reaction with 1,2,3-triazole and benzotriazole yields compounds that serve as ligands for nickel detection via adsorptive stripping voltammetry, a technique used for ultra-sensitive measurements in environmental samples (Hurtado et al., 2013).
2. Crystal Packing and Interactions Study
The compound has been studied for its role in crystal packing patterns in benzene and naphthalene derivatives. It features in research exploring Br...Br contacts and C-H...Br hydrogen bonds, which significantly influence the molecular arrangement in crystals (Kuś et al., 2023).
3. Electrosynthesis in Organic Chemistry
It's used in electrochemical reactions, such as the electro-reductive Diels-Alder type sequential reaction with naphthoquinone derivatives. This demonstrates its utility in organic synthesis, particularly in green chemistry approaches (Habibi et al., 2015).
4. Reductive Debromination in Organic Synthesis
The compound has been applied in the reductive debromination process using tetrakis(dimethylamino)ethylene, showcasing its relevance in creating complex organic structures and intermediates (Nishiyama et al., 2005).
5. Polymer and Macromolecule Synthesis
Its derivatives are key in synthesizing complex polymers and macromolecules. For instance, it's used as an initiator in atom transfer radical polymerization of styrene, indicating its significance in advanced polymer chemistry (Cianga & Yagcı, 2002).
Safety and Hazards
“1-Bromo-2,3-bis(bromomethyl)benzene” is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various organic compounds, altering their structure and function .
Mode of Action
1-Bromo-2,3-bis(bromomethyl)benzene, like other brominated benzenes, is likely to interact with its targets through electrophilic aromatic substitution reactions . In these reactions, a bromine atom is introduced to the benzene ring, replacing a hydrogen atom . This process can be facilitated by Lewis acid catalysts such as aluminium chloride or ferric bromide .
Biochemical Pathways
Brominated benzenes are known to participate in various organic reactions, including friedel-crafts alkylation and nitration . These reactions can lead to the synthesis of complex molecules, affecting various biochemical pathways.
Pharmacokinetics
One study suggests that similar compounds are metabolically robust, with more than 98% remaining after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The introduction of bromomethyl groups to a benzene ring can significantly alter the properties of the molecule, potentially leading to changes in its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light and heat can facilitate the bromination of benzene . Additionally, the presence of Lewis acid catalysts can enhance the reaction .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that brominated compounds can have toxic or adverse effects at high doses
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and influences metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins and influences its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
1-bromo-2,3-bis(bromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRHSLOVXUBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569458 | |
Record name | 1-Bromo-2,3-bis(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-82-5 | |
Record name | 1-Bromo-2,3-bis(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2,3-bis(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.